molecular formula C15H16BrNO4 B6506713 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide CAS No. 1428348-76-8

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide

Cat. No.: B6506713
CAS No.: 1428348-76-8
M. Wt: 354.20 g/mol
InChI Key: QDYGCPUZPJDIQT-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide is an organic compound that features a bromine atom, a furan ring, a hydroxypropyl group, and a methoxybenzamide moiety

Mechanism of Action

Target of Action

The compound 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenicity.

Mode of Action

The compound interacts with its targets by binding to the active sites of the LuxR-type receptor and the quorum-sensing repressor. This binding inhibits the normal function of these proteins, disrupting bacterial communication and reducing their pathogenicity .

Biochemical Pathways

The compound affects the quorum sensing pathway in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting key proteins in this pathway, the compound disrupts the ability of bacteria to coordinate certain behaviors, including biofilm formation and the production of virulence factors .

Result of Action

The result of the compound’s action is a disruption of bacterial communication and a reduction in bacterial pathogenicity. This can lead to a decrease in the severity of bacterial infections and an increase in the effectiveness of other antibacterial treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Carbon tetrachloride (CCl4), tetrahydrofuran (THF)

Major Products

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Hydroxy derivatives

    Substitution Products: Amino or thiol derivatives

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-20-11-2-3-13(16)12(8-11)15(19)17-6-4-14(18)10-5-7-21-9-10/h2-3,5,7-9,14,18H,4,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYGCPUZPJDIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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